molecular formula C17H24N2O4S B14429875 Mercaptoacetyl-Phe-Leu CAS No. 83328-02-3

Mercaptoacetyl-Phe-Leu

Cat. No.: B14429875
CAS No.: 83328-02-3
M. Wt: 352.5 g/mol
InChI Key: FFURXGIJWDIUDN-KBPBESRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mercaptoacetyl-Phe-Leu is a dipeptide compound with the molecular formula C17H24N2O4S. It is known for its role as a potent inhibitor of certain bacterial enzymes, particularly those from Pseudomonas aeruginosa

Preparation Methods

Synthetic Routes and Reaction Conditions

Mercaptoacetyl-Phe-Leu can be synthesized through standard peptide synthesis techniques. The process typically involves the coupling of mercaptoacetic acid with the amino acids phenylalanine and leucine. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale peptide synthesis techniques. These methods would likely employ automated peptide synthesizers and purification processes such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

Mercaptoacetyl-Phe-Leu undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include disulfides from oxidation and various substituted derivatives from substitution reactions .

Scientific Research Applications

Mercaptoacetyl-Phe-Leu has several scientific research applications:

Mechanism of Action

Mercaptoacetyl-Phe-Leu exerts its effects by inhibiting the activity of bacterial elastase enzymes. The thiol group in the mercaptoacetyl moiety interacts with the active site of the enzyme, blocking its catalytic activity. This inhibition prevents the enzyme from degrading host tissues and evading the immune response, thereby reducing the virulence of the bacteria .

Properties

CAS No.

83328-02-3

Molecular Formula

C17H24N2O4S

Molecular Weight

352.5 g/mol

IUPAC Name

(2S)-4-methyl-2-[[(2S)-3-phenyl-2-[(2-sulfanylacetyl)amino]propanoyl]amino]pentanoic acid

InChI

InChI=1S/C17H24N2O4S/c1-11(2)8-14(17(22)23)19-16(21)13(18-15(20)10-24)9-12-6-4-3-5-7-12/h3-7,11,13-14,24H,8-10H2,1-2H3,(H,18,20)(H,19,21)(H,22,23)/t13-,14-/m0/s1

InChI Key

FFURXGIJWDIUDN-KBPBESRZSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CS

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CS

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.